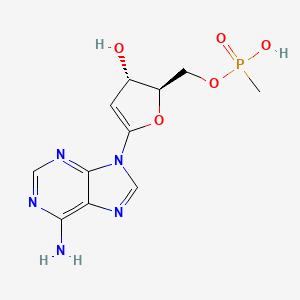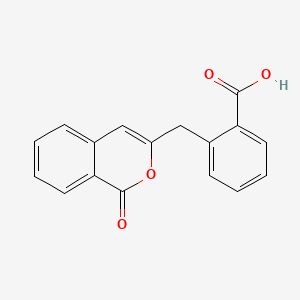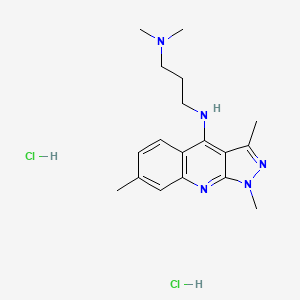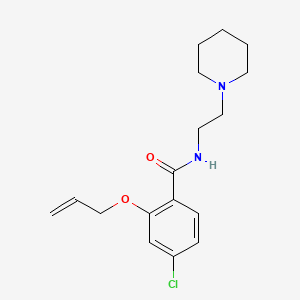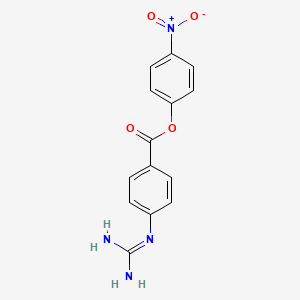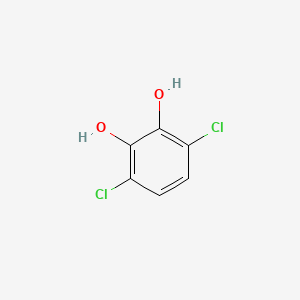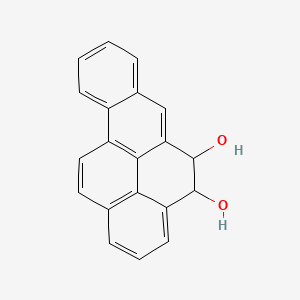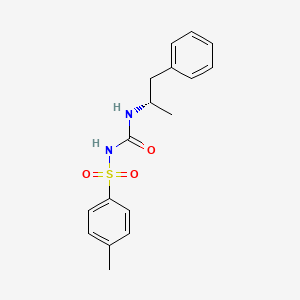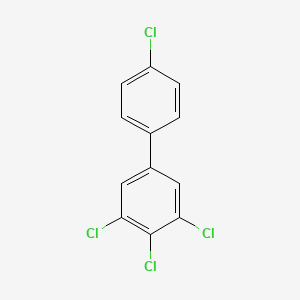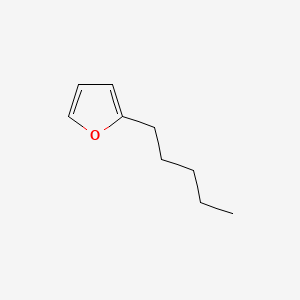
2-ペンチルフラン
概要
説明
2-アミルフランは、2-ペンチルフランとも呼ばれ、分子式がC9H14O、分子量が138.21 g/molの揮発性複素環式化合物です 。これはフランファミリーのメンバーであり、2位にペンチル基が置換されたフラン環を特徴としています。 この化合物は、さまざまな熱処理食品や飲料に含まれていることが知られており、それらの風味プロファイルに貢献しています .
科学的研究の応用
2-Amylfuran has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of furan chemistry and reactivity.
Biology: Investigated for its role in the metabolic pathways of certain microorganisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the flavor and fragrance industry due to its distinctive aroma
作用機序
2-アミルフランの作用機序には、さまざまな分子標的および経路との相互作用が含まれます。生物系で代謝変換を受け、反応性中間体の生成につながることが知られています。 これらの中間体は、細胞成分と相互作用し、抗菌活性などの生物学的効果を発揮する可能性があります .
類似の化合物との比較
2-アミルフランは、フランファミリーの他の類似の化合物と比較することができます。
2-メチルフラン: ペンチル基の代わりにメチル基を持つ類似の構造。異なる香りのプロファイルと反応性を持ちます。
2-エチルフラン: エチル基を含み、異なる化学的特性と用途を持ちます。
2-プロピルフラン: プロピル基を特徴とし、揮発性とさまざまな産業用途への利用に影響を与えます.
2-アミルフランは、独特のペンチル置換により際立っており、特定の化学的および感覚的特性を付与し、さまざまな用途で価値のあるものとなっています .
生化学分析
Biochemical Properties
2-Pentylfuran plays a significant role in biochemical reactions, particularly in the context of flavor and fragrance chemistry. It interacts with various enzymes and biomolecules. For instance, it is known to be formed by the autoxidation of linoleic acid, a process that involves the enzyme lipoxygenase . Additionally, 2-Pentylfuran has been shown to interact with proteins such as soy protein, driving the α-helix to β-sheet transition . This interaction highlights its potential impact on protein structure and function.
Cellular Effects
2-Pentylfuran has been observed to influence various cellular processes. In laboratory settings, it has been shown to reduce the attractiveness of lures and fruit infestation by Drosophila suzukii, indicating its potential as a repellent . This compound also affects cell signaling pathways and gene expression, as evidenced by its role in reducing oviposition in Drosophila suzukii . Furthermore, 2-Pentylfuran’s interaction with proteins can influence cellular metabolism and function.
Molecular Mechanism
At the molecular level, 2-Pentylfuran exerts its effects through various binding interactions with biomolecules. It has been shown to interact with soy protein, inducing structural changes from α-helix to β-sheet . This interaction suggests that 2-Pentylfuran may act as a modulator of protein structure and function. Additionally, its formation through the autoxidation of linoleic acid involves enzyme-mediated reactions, highlighting its role in biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Pentylfuran have been studied over time. It has been observed to reduce lure attractiveness and fruit infestation by Drosophila suzukii, with a significant reduction in catching efficiency and infestation rates . These effects suggest that 2-Pentylfuran remains stable and effective over time, making it a potential candidate for long-term pest management strategies.
Dosage Effects in Animal Models
The effects of 2-Pentylfuran vary with different dosages in animal models. In laboratory assays, higher release rates of 2-Pentylfuran have been shown to achieve greater repellency against Drosophila suzukii
Metabolic Pathways
2-Pentylfuran is involved in metabolic pathways related to the autoxidation of linoleic acid. This process involves the enzyme lipoxygenase, which catalyzes the formation of 2-Pentylfuran from linoleic acid . Additionally, 2-Pentylfuran has been identified as a metabolite in various organisms, including bacteria and fungi, indicating its role in microbial metabolism .
Transport and Distribution
Within cells and tissues, 2-Pentylfuran is transported and distributed through various mechanisms. It is a volatile compound, which allows it to diffuse easily across cell membranes. Its interaction with transporters and binding proteins may influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 2-Pentylfuran is influenced by its chemical properties and interactions with biomolecules. It has been observed to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it may exert its effects on protein structure and function . Additionally, post-translational modifications and targeting signals may direct 2-Pentylfuran to specific organelles, further influencing its activity and function.
準備方法
合成経路と反応条件
2-アミルフランは、いくつかの方法によって合成することができます。一般的な合成経路の1つは、酸性条件下でのペンチル置換前駆体の環化です。 もう1つの方法は、リノール酸の自動酸化であり、2-アミルフランが副生成物として生成されます .
工業生産方法
2-アミルフランの工業生産は、通常、収率と純度を高めるための触媒プロセスを使用します。 この化合物は、緑色、土臭い、果実の香りを持ち、フレーバー剤として使用されるため、香料およびフレーバー業界で一般的に生産されています .
化学反応の分析
反応の種類
2-アミルフランは、次を含むさまざまな化学反応を起こします。
酸化: この反応は、フラン-2-カルボン酸の生成につながる可能性があります。
還元: 2-アミルフランの水素化は、2-ペンチルテトラヒドロフランを生成することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: パラジウムまたは白金触媒を用いた触媒水素化。
生成される主な生成物
酸化: フラン-2-カルボン酸。
還元: 2-ペンチルテトラヒドロフラン。
置換: さまざまなハロゲン化およびニトロ化誘導体.
科学研究の応用
2-アミルフランは、科学研究で幅広い用途があります。
化学: フラン化学と反応性の研究におけるモデル化合物として使用されます。
生物学: 特定の微生物の代謝経路における役割について調査されています。
医学: 抗菌作用や抗炎症作用など、潜在的な治療特性について調査されています。
類似化合物との比較
2-Amylfuran can be compared with other similar compounds in the furan family:
2-Methylfuran: Similar structure but with a methyl group instead of a pentyl group. It has a different aroma profile and reactivity.
2-Ethylfuran: Contains an ethyl group, leading to different chemical properties and applications.
2-Propylfuran: Features a propyl group, affecting its volatility and use in different industrial applications.
2-Amylfuran stands out due to its unique pentyl substitution, which imparts specific chemical and sensory properties, making it valuable in various applications .
特性
IUPAC Name |
2-pentylfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-2-3-4-6-9-7-5-8-10-9/h5,7-8H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBAUDVGOFCUSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047679 | |
| Record name | 2-Pentylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS], Colourless liquid; Fruity aroma | |
| Record name | 2-Pentylfuran | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10959 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-Pentylfuran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1482/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
64.00 to 66.00 °C. @ 23.00 mm Hg | |
| Record name | 2-Pentylfuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013824 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, Slightly soluble in water, Soluble (in ethanol) | |
| Record name | 2-Pentylfuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013824 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2-Pentylfuran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1482/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.886-0.893 | |
| Record name | 2-Pentylfuran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1482/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
3777-69-3, 64079-01-2 | |
| Record name | 2-Pentylfuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3777-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amylfuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003777693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furan, pentyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064079012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furan, 2-pentyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Pentylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-pentylfuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.123 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMYLFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I0QAJ1JZQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Pentylfuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013824 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2-pentylfuran known for in the context of food science?
A1: 2-Pentylfuran is a volatile organic compound recognized for its contribution to various food aromas. It's often described as having a bean-like, nutty, or even roasted aroma. []
Q2: Which foods are known to contain 2-pentylfuran?
A2: 2-Pentylfuran has been identified in a diverse range of foods, including cooked rice, soybeans, bell peppers, and even certain types of meat. [, , , , , , ]
Q3: How does storage impact the levels of 2-pentylfuran in food?
A3: Studies indicate that storage conditions can influence the concentration of 2-pentylfuran in various foods. For instance, storage of rice under different conditions (packaging, temperature) can impact the formation of 2-pentylfuran, a product of lipid oxidation. [] Similar observations have been made in other foods like bell peppers. []
Q4: How is 2-pentylfuran linked to the flavor of dry-fermented sausages?
A4: Research suggests that 2-pentylfuran contributes to the aroma profile of dry-fermented sausages, specifically imparting a "garlic-grass" note. The concentration of 2-pentylfuran, along with other lipid oxidation products, tends to change during storage, impacting the overall flavor. []
Q5: What is a major pathway for the formation of 2-pentylfuran in food?
A5: 2-Pentylfuran is often formed through the oxidation of linoleic acid, a common fatty acid found in many plant-based oils, especially under conditions of light exposure and in the presence of photosensitizers like chlorophyll. [, ]
Q6: Can microorganisms contribute to the formation of 2-pentylfuran?
A6: Yes, certain microorganisms, such as Bacillus subtilis during soybean fermentation, can produce 2-pentylfuran. []
Q7: Is there evidence of 2-pentylfuran being produced by the human body?
A7: 2-pentylfuran is not a known product of human metabolism. [, ]
Q8: What role do amino acids play in the formation of 2-pentylfuran?
A8: Studies have shown that amino acids can catalyze the formation of 2-alkylfurans, including 2-pentylfuran, from lipid oxidation products like α,β-unsaturated aldehydes. This process is enhanced under dry-roasting conditions. []
Q9: What is the significance of 2-pentylfuran in relation to Drosophila suzukii?
A9: Research has identified 2-pentylfuran as a potent repellent for the spotted-wing drosophila (Drosophila suzukii), a significant pest of soft-skinned fruits. [, ]
Q10: How does the repellent effect of 2-pentylfuran compare to other known repellents?
A10: In laboratory settings, 2-pentylfuran has demonstrated a stronger repellent effect on Drosophila suzukii than 1-octen-3-ol, a known deterrent for this pest. []
Q11: Is there a risk of Drosophila suzukii developing habituation to 2-pentylfuran?
A11: Studies on Drosophila suzukii exposed to 2-pentylfuran, both as adults and larvae, have not found evidence of habituation to the compound, suggesting it remains an effective repellent even after prolonged exposure. []
Q12: What analytical techniques are commonly used to detect and quantify 2-pentylfuran?
A12: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely employed technique for identifying and quantifying 2-pentylfuran in various matrices, including food and biological samples. [, , , , , , , , , ]
Q13: Are there any challenges associated with the analytical determination of 2-pentylfuran?
A13: Accurate analysis of 2-pentylfuran can be challenging, particularly in complex matrices like cereals. Interlaboratory studies have revealed significant variability in 2-pentylfuran measurements, highlighting the need for standardized and validated analytical methods. []
Q14: What are the potential applications of 2-pentylfuran beyond its current uses?
A14: Given its repellent properties against Drosophila suzukii, 2-pentylfuran holds promise for developing environmentally friendly pest control strategies for protecting fruit crops. [, ] Further research is needed to explore its potential use in push-pull systems for integrated pest management. []
Q15: Are there any safety concerns related to the use of 2-pentylfuran?
A15: While 2-pentylfuran is a registered food additive and generally regarded as safe, further research is needed to assess any potential long-term effects, especially in the context of its increasing use as a pest repellent. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methylsulfanyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1212372.png)
